molecular formula C13H10INO B1392232 3-(3-Iodobenzoyl)-4-methylpyridine CAS No. 1187166-56-8

3-(3-Iodobenzoyl)-4-methylpyridine

Cat. No. B1392232
CAS RN: 1187166-56-8
M. Wt: 323.13 g/mol
InChI Key: GDBDFDCLZPPMNN-UHFFFAOYSA-N
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Description

“3-Iodobenzoyl chloride” is a compound that is structurally similar to “3-(3-Iodobenzoyl)-4-methylpyridine”. It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “3-Iodobenzoyl chloride” is available in various databases . It has a molecular weight of 266.46 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodobenzoyl chloride” are as follows: It has a molecular weight of 266.46 g/mol. It is a solid at 20°C. It should be stored under inert gas and it is sensitive to light and moisture .

Scientific Research Applications

Hydrogen Bonded Supramolecular Association in Organic Acid–Base Salts

Research on molecular salts involving compounds similar to 3-(3-Iodobenzoyl)-4-methylpyridine has shown their potential in forming supramolecular architectures through hydrogen bonding. These structures, involving various non-covalent interactions, have been identified in proton-transfer complexes assembled from 2-amino-4-methylpyridine with different aromatic carboxylic acids. These studies contribute to understanding the role of weak and strong non-covalent interactions in crystal packing, with implications in material science and molecular engineering (Khalib et al., 2014).

Crystal Structures of Organic Acid–Base Salts

Further research into the molecular and crystal structure of organic acid-base salts from similar pyridine derivatives has been conducted. This research aids in the understanding of how these compounds form ionic structures with proton transfer to the pyridine nitrogen. These findings are significant for the development of new materials with specific molecular architectures and properties (Thanigaimani et al., 2015).

Molecular Structure and Applications in Nanotechnology

The synthesis and characterization of new crown ethers derived from similar pyridine compounds have been explored. These studies are crucial in the field of nanotechnology and molecular electronics, where such compounds can be used for the development of molecular switches and sensors. The research includes examining the tautomeric equilibria and spectral properties in various media (Hayvalı et al., 2003).

Photophysics and Molecular Docking Studies

A novel phthalide derivative related to this compound has been analyzed, contributing to the understanding of photophysics and molecular docking studies. These findings have applications in the development of new pharmaceuticals and materials with specific binding properties and photostability (Yılmaz et al., 2020).

Electrophoretic Separation and Analytical Chemistry

Research on the separation of pyridine derivatives, including those structurally related to this compound, has implications in analytical chemistry, particularly in the optimization of separation techniques like electrophoresis (Wren, 1991).

Safety and Hazards

“3-Iodobenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

There is ongoing research into the development of new agents that target microtubules for cancer therapy . These agents, like “3-(3-Iodobenzoyl)-4-methylpyridine”, could potentially be developed into novel theranostic modalities across a wide range of malignancies .

properties

IUPAC Name

(3-iodophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBDFDCLZPPMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252842
Record name (3-Iodophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187166-56-8
Record name (3-Iodophenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Iodophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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